molecular formula C32H22N2O3 B14337160 1,4-Dianilino-2-phenoxyanthracene-9,10-dione CAS No. 105281-89-8

1,4-Dianilino-2-phenoxyanthracene-9,10-dione

Katalognummer: B14337160
CAS-Nummer: 105281-89-8
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: MJOZRKFGVDIPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dianilino-2-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene, phenoxy, and anilino groups. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with aniline and phenol under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by nucleophilic substitution to introduce the anilino and phenoxy groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dianilino-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

1,4-Dianilino-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dianilino-2-phenoxyanthracene-9,10-dione is unique due to its combination of anilino and phenoxy groups, which confer specific photophysical and chemical properties. This makes it particularly useful in applications requiring high fluorescence and stability .

Eigenschaften

CAS-Nummer

105281-89-8

Molekularformel

C32H22N2O3

Molekulargewicht

482.5 g/mol

IUPAC-Name

1,4-dianilino-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C32H22N2O3/c35-31-24-18-10-11-19-25(24)32(36)29-28(31)26(33-21-12-4-1-5-13-21)20-27(37-23-16-8-3-9-17-23)30(29)34-22-14-6-2-7-15-22/h1-20,33-34H

InChI-Schlüssel

MJOZRKFGVDIPJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)OC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.